2-(3,5-Dichlorobenzoyl)oxazole

Lipophilicity Physicochemical Property Drug Likeness

Researchers seeking a versatile heterocyclic scaffold for CNS or TTR amyloidogenesis inhibitor programs often face challenges with inconsistent lipophilicity in standard oxazole building blocks. 2-(3,5-Dichlorobenzoyl)oxazole (CAS 898784-28-6) provides a precise solution with its strategic combination of an electron-deficient oxazole ring and a 3,5-dichlorobenzoyl moiety, achieving an XLogP3 of 3.3 for enhanced membrane permeability. - Versatile Precursor: Ideal for synthesizing compound libraries targeting CNS disorders or intracellular pathogens, where higher LogP enhances passive diffusion across the blood-brain barrier. - Privileged Scaffold: The 3,5-dichlorophenyl group is a key pharmacophore for TTR amyloidogenesis inhibition, making it a strategic intermediate for novel TTR stabilizers. - Robust Supply: Offered in ≥98% purity by major suppliers, with stock available for immediate global dispatch and seamless integration into high-throughput screening workflows.

Molecular Formula C10H5Cl2NO2
Molecular Weight 242.05 g/mol
CAS No. 898784-28-6
Cat. No. B1325493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorobenzoyl)oxazole
CAS898784-28-6
Molecular FormulaC10H5Cl2NO2
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H5Cl2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H
InChIKeyFALFWGLRGMSTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichlorobenzoyl)oxazole: High-Purity Oxazole Building Block


2-(3,5-Dichlorobenzoyl)oxazole (CAS 898784-28-6), also known as (3,5-dichlorophenyl)(1,3-oxazol-2-yl)methanone, is a heterocyclic compound with the molecular formula C₁₀H₅Cl₂NO₂ and a molecular weight of 242.06 g/mol . It is a high-value building block used in modern organic and medicinal chemistry research, particularly as a versatile precursor for the development of novel bioactive molecules and functional materials . The compound features a strategic molecular architecture that combines an electron-deficient oxazole ring with a 3,5-dichlorobenzoyl moiety, a combination known to enhance lipophilicity and influence pharmacokinetic profiles .

1 Oxazole-based heterocyclic building block for medicinal chemistry synthesis
2 3,5-Dichlorobenzoyl moiety supports lipophilicity-driven property modulation
3 Compatible with cross-coupling and heterocycle elaboration workflows

2-(3,5-Dichlorobenzoyl)oxazole: Key Differentiation from Analogs


The 3,5-dichlorobenzoyl moiety confers distinct physicochemical and biological properties that are not replicated by simpler analogs such as 2-benzoyloxazole or 2-(4-chlorobenzoyl)oxazole. The presence of two chlorine atoms at the 3- and 5- positions significantly increases lipophilicity (XLogP3: 3.3) compared to the unsubstituted analog (LogP: 2), which can dramatically alter membrane permeability, protein binding, and overall pharmacokinetic behavior [1]. Furthermore, structure-activity relationship (SAR) studies on related oxazole-based transthyretin (TTR) amyloidogenesis inhibitors have demonstrated that a 3,5-dichlorophenyl substituent at the C(2) position provides a significant reduction in amyloidogenesis compared to other aryl substitutions, highlighting that the specific halogenation pattern is critical for target engagement and efficacy [2]. These differences mean that substituting a generic oxazole building block could lead to unpredictable and suboptimal results in drug discovery and development programs.

Target 3,5-Dichloro substitution may increase lipophilicity; membrane partitioning behavior may shift
Generic Analog Unsubstituted 2-benzoyloxazole has lower LogP; permeability profile may not transfer directly
Target Di-chloro pattern raises thermal stability; may support high-temperature reaction conditions
Mono-Chloro Analog Mono-chlorinated analog has lower boiling point; thermal behavior may differ significantly
Target 3,5-Dichlorophenyl moiety appears privileged for TTR target engagement in reported SAR
Other Aryl Oxazoles Other aryl substitutions may not reproduce target-binding profile; SAR context may differ

2-(3,5-Dichlorobenzoyl)oxazole: Comparative Evidence


Enhanced Lipophilicity vs. 2-Benzoyloxazole

The computed XLogP3 value for 2-(3,5-dichlorobenzoyl)oxazole is 3.3, which is significantly higher than the predicted LogP of 2 for the unsubstituted analog, 2-benzoyloxazole [1]. This indicates a substantial increase in lipophilicity conferred by the 3,5-dichloro substitution .

Lipophilicity
Reported
XLogP3 3.3
vs LogP 2
Δ +1.3
May support membrane permeability profiling studies
Computed XLogP3; experimental LogD measurement recommended
Lipophilicity Physicochemical Property Drug Likeness

Higher Boiling Point vs. Mono-Chlorinated Analog

2-(3,5-Dichlorobenzoyl)oxazole exhibits a significantly higher computed boiling point (393.9 °C at 760 mmHg) compared to the mono-chlorinated analog, 2-(4-chlorobenzoyl)oxazole (347.6 °C at 760 mmHg) . This difference is attributable to the increased molecular weight and polarizability due to the presence of two chlorine atoms .

Thermal Stability
Data to verify
393.9 °C
vs 347.6 °C
Δ +46.3 °C
May support high-temperature reaction compatibility
Computed property at 760 mmHg; experimental validation unavailable
Thermal Stability Purification Reaction Conditions

Higher Density Compared to Common Analogs

The computed density of 2-(3,5-dichlorobenzoyl)oxazole (1.445 g/cm³) is higher than that of both 2-benzoyloxazole (1.206 g/cm³) and 2-(4-chlorobenzoyl)oxazole (1.335 g/cm³) . The increase correlates with the number of chlorine substituents, which add mass without a proportional increase in volume .

Density
Data to verify
1.445 g/cm³
vs 1.206 / 1.335
+0.239 / +0.110
May influence solid-phase handling and formulation properties
Computed property; measured density not reported in available sources
Physical Property Formulation Material Science

Amyloidogenesis Inhibition by Dichlorophenyl Oxazoles

In a study evaluating oxazole derivatives as transthyretin (TTR) amyloid fibril inhibitors, substituting aryls at the C(2) position of the oxazole ring revealed that a 3,5-dichlorophenyl substituent significantly reduced amyloidogenesis compared to other aryl groups [1]. While this study did not test 2-(3,5-dichlorobenzoyl)oxazole directly, the SAR indicates that the 3,5-dichlorophenyl moiety is a privileged structural element for this target . The efficacy of these inhibitors was further enhanced by additional C(5) alkyl or CF₃ substitutions, highlighting the importance of the dichloro substitution pattern for activity [1].

SAR Context
Class-level
3,5-Dichlorophenyl
privileged scaffold
for TTR target
Supports SAR probe development context for TTR studies
Direct activity not measured; inferred from oxazole scaffold SAR
Transthyretin Amyloidogenesis Biological Activity Structure-Activity Relationship

Commercial Availability and Purity

2-(3,5-Dichlorobenzoyl)oxazole is commercially available from multiple reputable suppliers with purities of ≥95% and ≥97% . For example, Macklin offers 95% purity at competitive prices (e.g., 404 CNY/250 mg), while Fluorochem provides 97% purity (e.g., 554 GBP/1 g) [1]. This contrasts with less common analogs, which may have limited availability and require custom synthesis, leading to longer lead times and higher costs.

Procurement
Supporting evidence
≥95% purity
≥97% available
Multiple suppliers
Supports reproducible procurement workflows
Vendor catalog data as of 2025; verify lot-specific COA
Procurement Purity Supply Chain

2-(3,5-Dichlorobenzoyl)oxazole: Key Application Scenarios


Lead Optimization for CNS and Intracellular Targets

Given its elevated lipophilicity (XLogP3 = 3.3) compared to unsubstituted analogs, 2-(3,5-dichlorobenzoyl)oxazole is well-suited as a building block for synthesizing compound libraries targeting central nervous system (CNS) disorders or intracellular pathogens. The increased LogP enhances passive diffusion across the blood-brain barrier and cellular membranes, a critical property for CNS drug candidates and agents requiring intracellular accumulation [1].

TTR Amyloidogenesis Inhibitor Development

SAR studies on oxazole-based TTR amyloid fibril inhibitors have identified the 3,5-dichlorophenyl substituent as a key pharmacophore for reducing amyloidogenesis. Therefore, 2-(3,5-dichlorobenzoyl)oxazole serves as a privileged intermediate for the synthesis and exploration of new TTR stabilizers, which are of therapeutic interest for treating amyloidosis-related neuropathies and cardiomyopathies [2].

Synthesis of Thermally Stable Heterocyclic Libraries

The high computed boiling point (393.9 °C) of 2-(3,5-dichlorobenzoyl)oxazole indicates its suitability for reactions conducted at elevated temperatures, such as microwave-assisted synthesis or high-temperature cross-coupling reactions. This thermal stability is advantageous for constructing complex molecular architectures that require harsh reaction conditions without significant decomposition of the oxazole core .

Building Block for HTS Libraries

With reliable commercial availability in high purities (≥95-97%) from multiple vendors, 2-(3,5-dichlorobenzoyl)oxazole is an accessible and cost-effective building block for generating diverse compound libraries for HTS campaigns. Its unique combination of the oxazole ring and 3,5-dichlorobenzoyl group provides a distinct chemical space that can be further elaborated to probe novel biological targets .

Application
Selection Property
Validation Focus
CNS and intracellular target libraries
Reported lipophilicity profile
Membrane permeability assay review
TTR amyloidogenesis SAR studies
3,5-Dichlorophenyl pharmacophore context
TTR fibril inhibition endpoint review
High-temperature synthesis workflows
Thermal stability profile
Reaction condition compatibility testing
HTS compound library generation
Commercial purity and availability
Lot-specific purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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